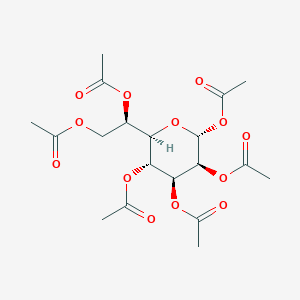

L-甘油-α-D-甘露-庚吡喃糖 1,2,3,4,6,7-六乙酸酯

描述

L-glycero-alpha-D-manno-Heptopyranose is an aldoheptose in pyranose cyclic form with L-glycero-alpha-D-manno stereochemistry . It is a major constituent of the inner core region of the lipopolysaccharide (LPS) of many Gram-negative bacteria .

Synthesis Analysis

A highly practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-alpha-D-manno-heptopyranose has been developed. This synthesis involves a simple four-step sequence starting from L-lyxose. Only two recrystallizations are required and the process has been demonstrated on a >100 mmol scale, yielding 41 g of the target compound .Molecular Structure Analysis

The molecular formula of L-glycero-alpha-D-manno-Heptopyranose is C7H14O7 . The IUPAC name is (2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol .Chemical Reactions Analysis

The synthesis of L-glycero-alpha-D-manno-Heptopyranose involves a series of chemical reactions, including the preferential syn-addition of Grignard reagents to the C-6 aldehyde moiety of suitably protected manno-pyranoside species . Another approach is based on osmium-mediated diastereoselective dihydroxylation of an unsaturated sugar .Physical And Chemical Properties Analysis

The molecular weight of L-glycero-alpha-D-manno-Heptopyranose is 210.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 7 .科学研究应用

Synthesis of Bacterial Lipopolysaccharides (LPS)

L-glycero-alpha-D-manno-Heptopyranose is a key component in the synthesis of LPS of Gram-negative bacteria . These complex molecules play a crucial role in interactions with the human immune system, making them a target for developing new antibiotics and vaccines. The compound’s unique structure allows for the creation of LPS substructures that mimic those found in bacterial membranes, aiding in the study of immune responses and the development of therapeutic agents.

Development of Diagnostic Tools

The structural components of L-glycero-alpha-D-manno-Heptopyranose can be utilized in the development of diagnostic tools for bacterial infections . Its presence in bacterial LPS makes it a potential biomarker for detecting bacterial presence in clinical samples, which could lead to quicker diagnosis and treatment of bacterial infections.

Research on Immune System Interactions

Due to its structural similarity to bacterial LPS, this compound is used in research to understand how the immune system recognizes and responds to bacterial infections . Studies involving this compound can shed light on the innate and adaptive immune responses, potentially leading to breakthroughs in immunology.

Synthetic Chemistry and Methodology Development

Researchers use L-glycero-alpha-D-manno-Heptopyranose as a scaffold for developing new synthetic methodologies . Its complex structure challenges chemists to create new synthetic routes, which can lead to advancements in the field of synthetic organic chemistry.

Carbohydrate-Based Molecule Studies in Medicinal Chemistry

This compound is part of studies focusing on carbohydrate-based molecules in medicinal chemistry . Its unique structure allows for the exploration of carbohydrate-protein interactions, which are crucial in many biological processes, including cell signaling and molecular recognition.

Spacer-Linked Derivative Synthesis

L-glycero-alpha-D-manno-Heptopyranose is used as a reactant in the synthesis of spacer-linked derivatives of heptopyranosyl (α1-3)heptopyranose . These derivatives are important for studying the spacing effect on biological activity, which is valuable in drug design and development.

作用机制

属性

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3/t14-,15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAVUYSOOSMDY-VWQYPGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137346655 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

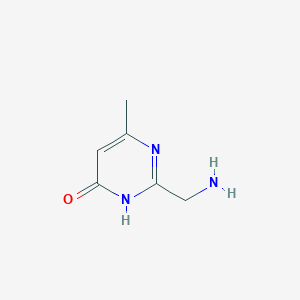

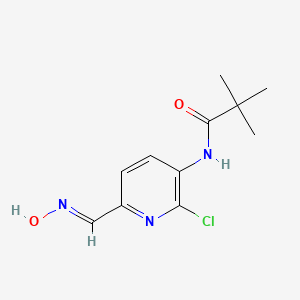

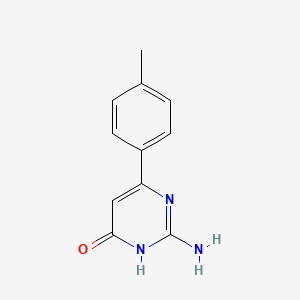

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)

![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)

![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)

![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)